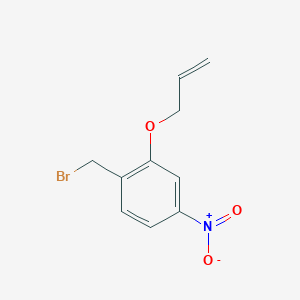

2-(Allyloxy)-4-nitrobenzyl Bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Allyloxy)-4-nitrobenzyl Bromide is an organic compound that features both allyl and nitro functional groups attached to a benzene ring

Preparation Methods

The synthesis of 2-(Allyloxy)-4-nitrobenzyl Bromide typically involves multiple steps. One common synthetic route includes the following steps:

Nitration: The starting material, 2-allylphenol, undergoes nitration to introduce the nitro group.

Bromination: Selective bromination is performed to add a bromine atom to the benzene ring.

Allylation: The compound is then allylated to introduce the allyloxy group.

Reduction: Finally, the nitro group is reduced to form the desired product.

Chemical Reactions Analysis

2-(Allyloxy)-4-nitrobenzyl Bromide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, carbanions, and alkoxides.

Oxidation and Reduction: The nitro group can be reduced to an amine, and the allyl group can undergo oxidation reactions.

Radical Reactions: The compound can participate in radical-mediated reactions, such as allylic bromination.

Scientific Research Applications

This compound has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Its derivatives are explored for potential pharmaceutical applications.

Material Science: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Allyloxy)-4-nitrobenzyl Bromide involves its reactivity due to the presence of the bromine, nitro, and allyloxy groups. These functional groups enable the compound to participate in various chemical reactions, targeting specific molecular pathways and interactions .

Comparison with Similar Compounds

2-(Allyloxy)-4-nitrobenzyl Bromide can be compared with other similar compounds such as:

Allyl Bromide: Shares the allyl group but lacks the nitro and benzyl functionalities.

Nitrobenzyl Bromide: Contains the nitro and benzyl groups but lacks the allyloxy group.

Allyloxybenzene: Contains the allyloxy group but lacks the nitro and bromine functionalities.

These comparisons highlight the unique combination of functional groups in this compound, making it a versatile compound for various applications.

Biological Activity

2-(Allyloxy)-4-nitrobenzyl bromide is an organic compound characterized by a nitro group and an allyloxy substituent attached to a benzyl bromide structure. This compound has garnered attention in the fields of synthetic chemistry and pharmacology due to its unique reactivity and potential biological activities. Understanding its biological activity is crucial for evaluating its applications in drug development and organic synthesis.

- Chemical Formula : C₉H₈BrN₃O₂

- Molecular Weight : 245.07 g/mol

- Structure : The compound features a bromine atom at the benzylic position, enhancing its reactivity, while the allyloxy group contributes unique properties that facilitate specific reactions.

Synthesis

This compound can be synthesized through various methods, typically involving the reaction of 4-nitrobenzyl alcohol with allyl bromide in the presence of a base. This process allows for the introduction of the allyloxy group, which is essential for its subsequent biological evaluations.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against various bacterial strains. The presence of the nitro group is believed to enhance its efficacy by disrupting bacterial cell walls.

- Cytotoxicity : Research has shown that this compound can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve apoptosis, triggered by oxidative stress and DNA damage.

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways, which may have implications for treating diseases such as diabetes and cancer.

Data Table: Biological Activity Summary

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme inhibition | Inhibits metabolic enzymes |

Case Studies

-

Antimicrobial Study :

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent effects comparable to standard antibiotics. -

Cytotoxicity Assessment :

In vitro assays using human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells, suggesting that the compound may serve as a lead structure for developing new anticancer agents. -

Enzyme Inhibition Mechanism :

Investigations into the enzyme inhibition properties of this compound revealed that it acts as a competitive inhibitor for enzymes involved in glucose metabolism, potentially offering therapeutic benefits for managing diabetes.

Properties

Molecular Formula |

C10H10BrNO3 |

|---|---|

Molecular Weight |

272.09 g/mol |

IUPAC Name |

1-(bromomethyl)-4-nitro-2-prop-2-enoxybenzene |

InChI |

InChI=1S/C10H10BrNO3/c1-2-5-15-10-6-9(12(13)14)4-3-8(10)7-11/h2-4,6H,1,5,7H2 |

InChI Key |

XCILLXLVEOURRF-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=C(C=CC(=C1)[N+](=O)[O-])CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.